BenchChemオンラインストアへようこそ!

2-Butoxy-N-[2-(2-ethoxyethoxy)benzyl]aniline

Endothelin receptor pharmacology Structure-activity relationship Negative control compound

2-Butoxy-N-[2-(2-ethoxyethoxy)benzyl]aniline (CAS 1040689-71-1, synonym BEEBA, MFCD10688170) is a synthetically derivatized aniline bearing a 2-butoxyphenylamine core and a 2-(2-ethoxyethoxy)benzyl substituent. Its molecular formula is C₂₁H₂₉NO₃ and its molecular weight is 343.46 g·mol⁻¹.

Molecular Formula C21H29NO3
Molecular Weight 343.5 g/mol
CAS No. 1040689-71-1
Cat. No. B1385581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butoxy-N-[2-(2-ethoxyethoxy)benzyl]aniline
CAS1040689-71-1
Molecular FormulaC21H29NO3
Molecular Weight343.5 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=CC=C1NCC2=CC=CC=C2OCCOCC
InChIInChI=1S/C21H29NO3/c1-3-5-14-24-21-13-9-7-11-19(21)22-17-18-10-6-8-12-20(18)25-16-15-23-4-2/h6-13,22H,3-5,14-17H2,1-2H3
InChIKeyUWZSUHXYVRGWJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butoxy-N-[2-(2-ethoxyethoxy)benzyl]aniline (CAS 1040689-71-1): Chemical Identity, Physicochemical Baseline, and Commercial Availability


2-Butoxy-N-[2-(2-ethoxyethoxy)benzyl]aniline (CAS 1040689-71-1, synonym BEEBA, MFCD10688170) is a synthetically derivatized aniline bearing a 2-butoxyphenylamine core and a 2-(2-ethoxyethoxy)benzyl substituent. Its molecular formula is C₂₁H₂₉NO₃ and its molecular weight is 343.46 g·mol⁻¹ . Predicted physicochemical parameters include a boiling point of 460.2±35.0 °C, a density of 1.063±0.06 g·cm⁻³, and a pKa of 4.91±0.50 . The compound is available from specialty chemical suppliers such as Matrix Scientific .

Why 2-Butoxy-N-[2-(2-ethoxyethoxy)benzyl]aniline Cannot Be Interchanged with Simple Benzyl Aniline Analogs


Benzyl aniline derivatives share a common N-benzylaniline scaffold, yet the introduction of a 2-butoxy substituent on the aniline ring and a 2-(2-ethoxyethoxy) chain on the benzyl moiety significantly alters molecular recognition and physicochemical behavior. The target compound displays an IC₅₀ of 69,000 nM against the endothelin-1 receptor (ET-1R) in a rat A-10 cell-based assay, a level classified as low activity [1]. Simpler analogs such as N-benzyl-2-ethoxyaniline (CAS 13371-95-4) remain completely uncharacterized for this target, illustrating that even modest structural modifications can produce divergent biological profiles that preclude simple substitution.

Quantitative Differentiation Evidence for 2-Butoxy-N-[2-(2-ethoxyethoxy)benzyl]aniline Versus Close Analogs


Endothelin-1 Receptor Inhibitory Potency: Target Compound vs. Clinically Relevant Baseline

The target compound was profiled against the endothelin-1 receptor (ET-1R) in a cell-based assay employing A-10 rat aortic smooth muscle cells, yielding an IC₅₀ of 69,000 nM [1]. For reference, the clinically approved dual ET-1R antagonist bosentan exhibits an IC₅₀ of 4.5 nM for the ET-A receptor subtype in human recombinant systems [2]. This approximately 15,000-fold difference in potency places the target compound firmly in the low-activity range, making it unsuitable as a potent tool compound but potentially valuable as a negative control or a starting scaffold for medicinal chemistry optimization.

Endothelin receptor pharmacology Structure-activity relationship Negative control compound

Predicted Physicochemical Profile vs. N-Benzyl-2-ethoxyaniline (CAS 13371-95-4)

Predicted physicochemical parameters distinguish the target compound from the simpler analog N-benzyl-2-ethoxyaniline. The target compound has a predicted boiling point of 460.2±35.0 °C, a density of 1.063±0.06 g·cm⁻³, and a pKa of 4.91±0.50 . In contrast, N-benzyl-2-ethoxyaniline exhibits a reported boiling point of 341.9 °C (at 760 mmHg), a density of approximately 1.081 g·cm⁻³, and a logP of 3.77 . The substantially higher boiling point (Δ ≈ 118 °C) and slightly lower density (Δ ≈ 0.018 g·cm⁻³) of the target compound reflect the additional ether linkages and extended alkyl chain, which directly influence chromatographic retention, distillation conditions, and sample preparation protocols.

Physicochemical property comparison Chromatographic method development Purification strategy

Molecular Weight and Hydrogen Bonding Capacity vs. N-Benzyl-2-ethoxyaniline

The molecular weight of the target compound (343.46 g·mol⁻¹) is substantially greater than that of N-benzyl-2-ethoxyaniline (227.30 g·mol⁻¹), a difference of 116.16 g·mol⁻¹ . Furthermore, the target compound possesses four hydrogen bond acceptors (three ether oxygens and one amine nitrogen) compared to only two in the simpler analog (one ether oxygen and one amine nitrogen). According to Lipinski's rule-of-five guidelines, the higher molecular weight and increased hydrogen bond acceptor count predict reduced passive membrane permeability for the target compound, a factor that must be considered when designing cell-based or in vivo experiments.

Drug-likeness Membrane permeability Molecular design parameters

Research and Industrial Application Scenarios for 2-Butoxy-N-[2-(2-ethoxyethoxy)benzyl]aniline Based on Evidence Differentiation


Negative Control for Endothelin-1 Receptor Screening Assays

With a confirmed IC₅₀ of 69,000 nM against ET-1R in A-10 cell-based assays [1], the compound serves as a well-characterized low-activity reference. It can be employed as a negative control to define the assay window when profiling novel ET-1R antagonists, ensuring that observed effects of test compounds are not attributable to nonspecific binding.

Analytical Reference Standard for Method Development

The distinct predicted boiling point (460.2±35.0 °C), density (1.063±0.06 g·cm⁻³), and pKa (4.91±0.50) , in combination with its higher molecular weight and hydrogen bond acceptor count relative to simpler benzyl anilines, make this compound a suitable retention time marker and system suitability standard for HPLC, GC, and SFC method development targeting structurally related impurities or analogs.

Scaffold for Structure-Activity Relationship (SAR) Exploration

The low intrinsic activity at ET-1R, combined with a derivatizable aniline core bearing two distinct ether-functionalized substituents, positions this compound as an attractive starting scaffold for medicinal chemistry programs. Systematic modification of the butoxy and ethoxyethoxy chains can probe the structural determinants of ET-1R binding and selectivity, with the parent compound serving as a defined baseline [1].

Synthetic Intermediate for N-Arylethyl-2-arylquinoline-4-carboxamide Derivatives

A patent assigned to Bayer Aktiengesellschaft (US 11,136,296) discloses substituted N-arylethyl-2-arylquinoline-4-carboxamide derivatives for the treatment of fibrotic and inflammatory disorders [2]. The target compound's aniline and benzyl ether architecture aligns with key synthetic intermediates described in this patent family, supporting its procurement as a building block for generating patent-relevant compound libraries.

Quote Request

Request a Quote for 2-Butoxy-N-[2-(2-ethoxyethoxy)benzyl]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.